molecular formula C9H12N2 B13044684 (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine

(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine

Cat. No.: B13044684
M. Wt: 148.20 g/mol
InChI Key: IHOIHBJHEMAUBS-QMMMGPOBSA-N
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Description

(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the third position and an allylamine side chain at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylpyridine, which serves as the core structure.

    Allylation: The 3-methylpyridine undergoes an allylation reaction to introduce the allyl group at the first position. This can be achieved using allyl bromide in the presence of a base such as sodium hydride.

    Amine Introduction: The allylated intermediate is then subjected to a reductive amination reaction to introduce the amine group. This can be done using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound is useful in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic routes.

    Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as a ligand for certain receptors.

    Industrial Applications: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine:

    (1S)-1-(2-Methyl(2-pyridyl))prop-2-enylamine: Similar structure but with a methyl group at the second position, leading to different chemical properties.

    (1S)-1-(3-Ethyl(2-pyridyl))prop-2-enylamine: Ethyl substitution instead of methyl, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(1S)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C9H12N2/c1-3-8(10)9-7(2)5-4-6-11-9/h3-6,8H,1,10H2,2H3/t8-/m0/s1

InChI Key

IHOIHBJHEMAUBS-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@H](C=C)N

Canonical SMILES

CC1=C(N=CC=C1)C(C=C)N

Origin of Product

United States

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